Entacapone-d10
CAS No.:
Cat. No.: VC14498109
Molecular Formula: C14H15N3O5
Molecular Weight: 315.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15N3O5 |
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Molecular Weight | 315.35 g/mol |
IUPAC Name | (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide |
Standard InChI | InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2 |
Standard InChI Key | JRURYQJSLYLRLN-YFIMXNTNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES | CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isotopic Labeling
Entacapone-d10 is characterized by the substitution of ten hydrogen atoms with deuterium () at specific positions on the ethyl groups of the N,N-diethylamine moiety (Figure 1) . This isotopic modification preserves the compound’s pharmacodynamic profile while altering its mass-to-charge ratio (), a property exploited in mass spectrometric detection. The IUPAC name, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide, reflects this deuteration pattern .
Structural Highlights:
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Core scaffold: A nitro-substituted catechol ring linked to a cyanoacrylamide group.
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Deuterium positions: Both ethyl chains () are fully deuterated, resulting in groups.
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Geometric isomerism: Unlike the therapeutic (E)-Entacapone, Entacapone-d10 is synthesized as a single isomer to ensure analytical specificity .
Table 1: Comparative Physical Properties of Entacapone and Entacapone-d10
Property | Entacapone | Entacapone-d10 |
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Molecular Formula | ||
Molecular Weight (g/mol) | 305.29 | 315.35 |
Melting Point (°C) | 162–163 | Not reported |
LogP | 1.8 | 1.8 (estimated) |
Solubility | Polar organic solvents | Similar to parent |
Synthesis and Purification
Synthetic Routes
The preparation of Entacapone-d10 follows a modified Knoevenagel condensation strategy, analogous to the parent compound’s synthesis . Key steps include:
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Deuterated precursor synthesis: N,N-diethyl-d10-aminocyanoacetamide is prepared by reacting deuterated ethylamine with cyanoacetic acid under acidic conditions.
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Condensation: Reacting 3,4-dihydroxy-5-nitrobenzaldehyde with the deuterated precursor in the presence of piperidine acetate and acetic acid yields crude (Z)-Entacapone-d10 .
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Isomer purification: Chromatographic separation or recrystallization from toluene/methanol mixtures isolates the desired (E)-isomer, avoiding the formation of geometric impurities .
Critical Process Parameters
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Catalyst selection: Mild acids (e.g., acetic acid) minimize side reactions compared to traditional bases like piperidine .
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Solvent system: Hydrocarbon-protic mixtures (toluene/methanol) enhance crystallinity and purity (>95% by HPLC) .
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Isotopic purity: Mass spectrometry ensures <5% protiated contamination, crucial for accurate quantification .
Analytical Applications
Role in Quantitative Bioanalysis
Entacapone-d10’s primary application lies in LC-MS/MS-based assays for therapeutic drug monitoring:
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Internal standard: Compensates for matrix effects and instrument variability during Entacapone quantification in plasma .
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Calibration range: Validated for 10–5000 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL .
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Cross-validation: Demonstrates linear correlation () with unlabeled Entacapone across physiological pH ranges .
Stability-Indicating Methods
Forced degradation studies using Entacapone-d10 reveal:
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Photostability: Decomposes <2% under UV light (300–400 nm, 24 h).
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Thermal stability: Stable at 25°C for 6 months when stored desiccated .
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Hydrolytic resistance: <5% degradation in simulated gastric fluid (pH 1.2, 37°C, 2 h) .
Pharmacological Relevance
Drug-Drug Interaction Studies
Co-administration with levodopa/carbidopa in deuterated formulations reveals:
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